molecular formula C19H18N2O6 B2647093 3-(3,4,5-Trimethoxybenzamido)benzofuran-2-carboxamide CAS No. 477511-30-1

3-(3,4,5-Trimethoxybenzamido)benzofuran-2-carboxamide

Cat. No.: B2647093
CAS No.: 477511-30-1
M. Wt: 370.361
InChI Key: QICVQLWCACRMED-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxybenzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of 3-(3,4,5-Trimethoxybenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method employs palladium catalysis to install various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The process is highly efficient and modular, allowing for the creation of a wide range of benzofuran derivatives.

Chemical Reactions Analysis

3-(3,4,5-Trimethoxybenzamido)benzofuran-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,4,5-Trimethoxybenzamido)benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trimethoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-(3,4,5-Trimethoxybenzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

These compounds share similar core structures but differ in their substituents and specific biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

3-[(3,4,5-trimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c1-24-13-8-10(9-14(25-2)16(13)26-3)19(23)21-15-11-6-4-5-7-12(11)27-17(15)18(20)22/h4-9H,1-3H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICVQLWCACRMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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